

TBC3711: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name:	TBC3711
CAS No.:	374680-51-0
Cat. No.:	B10826448

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TBC3711 is a potent and highly selective second-generation, orally bioavailable endothelin A (ETA) receptor antagonist. As a modulator of the endothelin system, **TBC3711** holds significant promise for the investigation and potential treatment of various cardiovascular and proliferative diseases, including pulmonary hypertension, heart failure, and resistant hypertension.[1] This document provides detailed application notes and standardized protocols for the preparation and use of **TBC3711** in preclinical research settings.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **TBC3711** is essential for accurate solution preparation and experimental design.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₁ N ₃ O ₅ S ₂	[2]
Molecular Weight	447.52 g/mol	[2]
CAS Number	349453-49-2	[2]
Appearance	Solid powder	N/A
Solubility	Soluble in DMSO	[2]
IC ₅₀ (ETA Receptor)	0.08 nM	[3]
Selectivity	>441,000-fold for ETA over ETB receptors	[3]

Storage and Stability

Proper storage of **TBC3711** is critical to maintain its integrity and activity.

Form	Storage Temperature	Shelf Life
Powder	-20°C	>2 years
In Solvent (DMSO)	-80°C	1 year

Note: For short-term storage (days to weeks), the powder can be kept at 0 - 4°C.[2] The compound is stable for several weeks at ambient temperature during shipping.[2]

In Vitro Experimental Protocols

Stock Solution Preparation

Objective: To prepare a concentrated stock solution of **TBC3711** for use in various in vitro assays.

Materials:

- **TBC3711** powder

- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes or vials

Protocol:

- Bring the **TBC3711** powder and DMSO to room temperature.
- Aseptically weigh the desired amount of **TBC3711** powder.
- Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
- Vortex thoroughly until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C.

Cell-Based Assays

TBC3711 can be evaluated in a variety of cell-based assays to determine its efficacy and mechanism of action. Below are general protocols that can be adapted to specific cell lines and experimental questions.

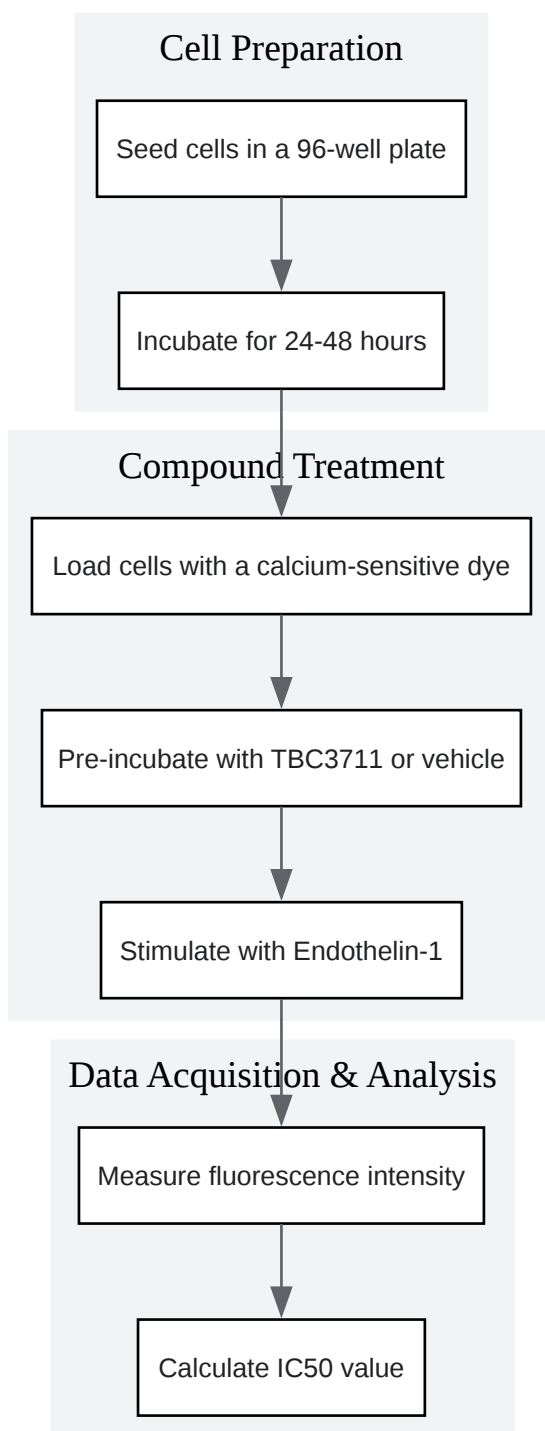
1. Cell Culture

- Cell Lines: Human Aortic Smooth Muscle Cells (HASMC) or Human Embryonic Kidney (HEK293) cells stably expressing the human ETA receptor are suitable choices.
- Culture Media: Use the recommended media and supplements for the chosen cell line.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Calcium Mobilization Assay

Objective: To measure the ability of **TBC3711** to inhibit endothelin-1 (ET-1)-induced intracellular calcium release.

Workflow:



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Caption: Calcium mobilization assay workflow.

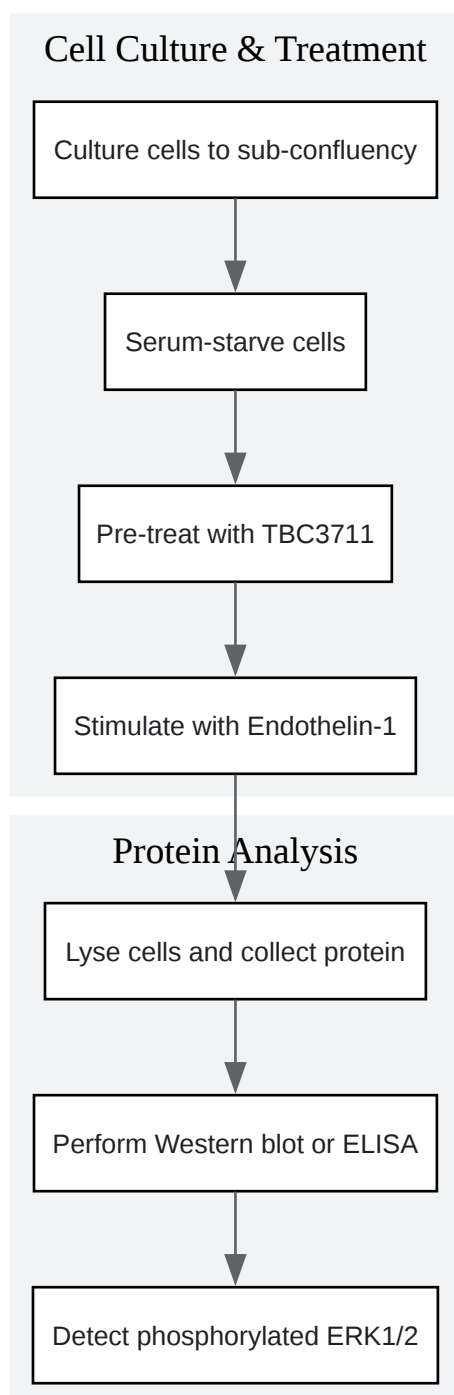
Protocol:

- Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Prepare serial dilutions of **TBC3711** in a suitable assay buffer.
- Pre-incubate the cells with the **TBC3711** dilutions or vehicle (DMSO) for a specified time (e.g., 15-30 minutes).
- Add a solution of ET-1 to a final concentration that elicits a submaximal response (e.g., EC₈₀).
- Immediately measure the fluorescence intensity using a plate reader equipped for kinetic reading.
- Analyze the data to determine the IC₅₀ value of **TBC3711**.

3. ERK1/2 Phosphorylation Assay

Objective: To assess the effect of **TBC3711** on ET-1-induced activation of the MAPK/ERK signaling pathway.

Workflow:



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Caption: ERK1/2 phosphorylation assay workflow.

Protocol:

- Culture cells in 6- or 12-well plates until they reach 70-80% confluency.
- Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.
- Pre-treat the cells with various concentrations of **TBC3711** or vehicle for 1-2 hours.
- Stimulate the cells with ET-1 (e.g., 100 nM) for a short period (e.g., 5-15 minutes).
- Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates.
- Analyze the levels of phosphorylated ERK1/2 and total ERK1/2 by Western blotting or a specific ELISA kit.

In Vivo Experimental Protocols

Formulation for Oral Administration

Objective: To prepare a stable and homogenous formulation of **TBC3711** for oral gavage in animal models.

Example Formulation: An example formulation for in vivo studies can be prepared using a combination of solvents to ensure solubility and bioavailability.^[4]

Component	Percentage
DMSO	5%
PEG300	30%
Tween 80	5%
Saline/PBS	60%

Protocol:

- Dissolve the required amount of **TBC3711** in DMSO to create a concentrated stock solution.

- Add PEG300 to the DMSO solution and mix well until clear.
- Add Tween 80 and mix thoroughly.
- Finally, add saline or PBS to the desired final volume and mix until a clear solution is obtained.

Note: This is a reference formulation and may require optimization based on the specific animal model and route of administration.

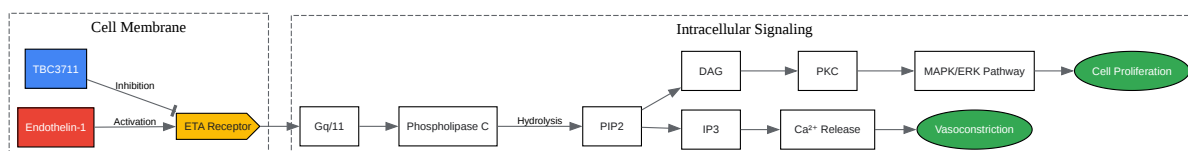
Animal Studies

The following are examples of **TBC3711** administration in preclinical models of pulmonary hypertension.

Animal Model	Disease Induction	TBC3711 Dose	Administration Route	Duration	Reference
Sprague-Dawley Rats	Monocrotaline injection	30 mg/kg/day	Oral gavage	14 days (from day 21 to 35)	[1][2]
Neonatal Piglets	Hypoxia exposure	22 mg/kg/day	Oral	11 days (from day 3 to 14)	[5]

Signaling Pathway

TBC3711 exerts its effects by selectively blocking the ETA receptor, thereby inhibiting the downstream signaling cascades initiated by endothelin-1.



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Caption: **TBC3711** mechanism of action.

As depicted, **TBC3711** competitively antagonizes the binding of endothelin-1 to the ETA receptor. This prevents the activation of Gαq/11, which in turn inhibits the activation of Phospholipase C (PLC). Consequently, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG) is blocked. This leads to the attenuation of downstream events, including intracellular calcium release, protein kinase C (PKC) activation, and mitogen-activated protein kinase (MAPK) signaling, ultimately resulting in reduced vasoconstriction and cell proliferation.

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- [2. Discovery of Dual ETA/ETB Receptor Antagonists from Traditional Chinese Herbs through in Silico and in Vitro Screening \[mdpi.com\]](#)
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